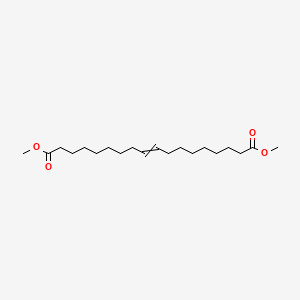











|
REACTION_CXSMILES
|
[C:1]([O:12][CH3:13])(=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH:9]=[CH2:10].[C:14]([O:27][CH3:28])(=[O:26])[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21]C=CCC.OCP(CO)CO>C1(C)C=CC=CC=1>[C:14]([O:27][CH3:28])(=[O:26])[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH:10]=[CH:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][C:1]([O:12][CH3:13])=[O:11]
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCC=C)(=O)OC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCC=CCC)(=O)OC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OCP(CO)CO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OCP(CO)CO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
is charged to a 1 L round bottom flask
|
|
Type
|
CUSTOM
|
|
Details
|
is initiated with a magnetic stir bar
|
|
Type
|
ADDITION
|
|
Details
|
is added (t=0 min)
|
|
Duration
|
0 min
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction starts bubbling vigorously
|
|
Type
|
WAIT
|
|
Details
|
At 180 min
|
|
Duration
|
180 min
|
|
Type
|
ADDITION
|
|
Details
|
an additional 40 ppm of the catalyst C-827 (as toluene solution) is added
|
|
Type
|
CUSTOM
|
|
Details
|
The catalyst is then removed by water extraction (5:1 oil to water)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The composition is dried with MgSO4
|
|
Type
|
CUSTOM
|
|
Details
|
is conducted at 1 mm Hg and approximately 100° C
|


Reaction Time |
17.5 (± 2.5) min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(CCCCCCCC=CCCCCCCCC(=O)OC)(=O)OC
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |